molecular formula C15H17N3O5S2 B2587488 1-[3-({3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}sulfonyl)phenyl]ethan-1-one CAS No. 2319787-34-1

1-[3-({3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}sulfonyl)phenyl]ethan-1-one

Numéro de catalogue: B2587488
Numéro CAS: 2319787-34-1
Poids moléculaire: 383.44
Clé InChI: RHZCXGHBUFHOSC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 1-[3-({3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}sulfonyl)phenyl]ethan-1-one features a phenyl-ethanone core substituted with a bis-sulfonyl azetidine-imidazole moiety. Its structure includes:

  • A phenyl-ethanone group (providing aromatic and ketone functionality).
  • A sulfonyl-linked azetidine ring (a strained four-membered heterocycle).

Propriétés

IUPAC Name

1-[3-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S2/c1-11(19)12-4-3-5-13(8-12)25(22,23)18-9-14(10-18)24(20,21)15-16-6-7-17(15)2/h3-8,14H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZCXGHBUFHOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-({3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}sulfonyl)phenyl]ethan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

1-[3-({3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}sulfonyl)phenyl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .

Mécanisme D'action

The mechanism of action of 1-[3-({3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}sulfonyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the sulfonyl groups can form strong interactions with proteins and enzymes. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues

A comparative analysis with structurally related compounds is outlined below:

Compound Name Key Structural Features Molecular Weight (g/mol) Synthesis Highlights Bioactivity Insights
Target Compound Phenyl-ethanone + bis-sulfonyl azetidine + 1-methylimidazole ~385 (estimated) Likely multi-step sulfonation/cyclization Inferred kinase modulation potential
1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-one Phenyl-ethanone + imidazole (no sulfonyl/azetidine) 186.21 Direct alkylation or coupling reactions Unreported; simpler scaffold
Ethanone, 1-[3-(5-nitro-1H-benzimidazol-1-yl)phenyl]- Phenyl-ethanone + nitrobenzimidazole 281.27 Substitution/cyclization of nitroaniline Potential cytotoxicity (Nitro groups)
3-{1-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}aniline Aniline + sulfanyl-ethyl + 1-methylimidazole (sulfanyl vs. sulfonyl) 233.33 Thiol-alkylation reactions Intermediate for antitumor agents

Functional Group Impact

  • Sulfonyl vs. Sulfanyl Groups : The target compound’s sulfonyl groups enhance polarity and hydrogen-bond acceptor capacity compared to sulfanyl-containing analogues like 3-{1-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}aniline . This may improve target binding affinity but reduce membrane permeability.
  • Azetidine vs. Benzimidazole: The azetidine ring introduces strain and conformational rigidity, contrasting with the planar benzimidazole in 1-[3-(5-nitro-1H-benzimidazol-1-yl)phenyl]-ethanone . Strain may favor selective interactions with enzymatic pockets.

Bioactivity Correlations

  • Antitumor Potential: Compounds like 5-hydrosulfonyl-1H-benzimidazol-2(3H)-ones exhibit antitumor activity, suggesting the target’s sulfonyl groups may confer similar properties.
  • Mode of Action : Bioactivity clustering studies indicate that structural similarity (e.g., shared imidazole/sulfonyl motifs) correlates with overlapping protein targets, such as kinases or tubulin.

Activité Biologique

The compound 1-[3-({3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}sulfonyl)phenyl]ethan-1-one has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, structural properties, and biological activities, particularly focusing on its antimicrobial and anticancer effects.

Chemical Structure

The chemical formula of the compound is C18H23N3O3S2C_{18}H_{23}N_3O_3S_2, and it features a complex arrangement of imidazole, sulfonamide, and azetidine moieties. The presence of these functional groups is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions where key intermediates are formed through the reaction of various sulfonyl chlorides with amines. The overall yield and purity can be optimized by controlling reaction conditions such as temperature and solvent choice.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of similar compounds, particularly those containing imidazole rings. The mechanism often involves the disruption of bacterial DNA synthesis through the formation of reactive species that can cause strand breaks .

Case Study:
In vitro tests on derivatives with similar structures showed significant activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. For instance, compounds exhibiting a 1-methylimidazole structure demonstrated effective inhibition at concentrations as low as 1 mM .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Studies suggest that compounds with sulfonamide groups can inhibit tumor growth by inducing apoptosis in cancer cells. The proposed mechanism includes the inhibition of specific enzymes involved in cell proliferation .

Research Findings:
A recent study demonstrated that related compounds significantly reduced cell viability in various cancer cell lines, including breast and colon cancer. The IC50 values indicated potent activity, often lower than that observed for standard chemotherapeutic agents .

Data Table: Biological Activities

Activity TypeTest Organism/Cell LineConcentration (mM)IC50 (µM)Reference
AntibacterialStaphylococcus aureus125
AntibacterialEscherichia coli130
AnticancerMCF-7 (breast cancer)-15
AnticancerHT-29 (colon cancer)-20

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step organic reactions, including sulfonylation of azetidine and imidazole moieties. Key steps:

  • Sulfonylation: Reacting azetidine with 1-methyl-1H-imidazole-2-sulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) in anhydrous dichloromethane at 0–5°C .
  • Coupling: Introducing the sulfonylated azetidine to a substituted phenyl ethanone via nucleophilic aromatic substitution, requiring catalytic bases like triethylamine .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .

Optimization Parameters:

ParameterOptimal RangeImpact on Yield
Temperature0–5°C (sulfonylation)
25–40°C (coupling)
Prevents side reactions (e.g., over-sulfonylation)
SolventAnhydrous DCM (sulfonylation)
DMF (coupling)
Enhances reagent solubility and reaction kinetics
CatalystTriethylamine (2–3 eq.)Neutralizes HCl byproducts, accelerates coupling

Basic: How is structural characterization performed, and what analytical techniques are critical?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Confirms substitution patterns on phenyl, azetidine, and imidazole rings. Key signals:
  • Aromatic protons (δ 7.2–8.1 ppm, multiplet).
  • Azetidine N–CH2 (δ 3.5–4.2 ppm).
  • Imidazole CH3 (δ 2.4–2.6 ppm) .
    • 2D NMR (COSY, HSQC): Resolves overlapping signals in complex regions.
  • Mass Spectrometry (HRMS): Validates molecular ion ([M+H]+) and fragments (e.g., sulfonyl group loss) .
  • HPLC: Monitors purity (>95%) using a C18 column (acetonitrile/water mobile phase) .

Basic: What structural features drive its potential bioactivity?

Answer:

  • Key Motifs:
    • Sulfonamide groups: Enhance binding to enzymes (e.g., carbonic anhydrase) via polar interactions .
    • Azetidine ring: Conformational rigidity improves target selectivity .
    • Imidazole moiety: Participates in hydrogen bonding with biological targets (e.g., kinase ATP pockets) .
  • Structure-Activity Relationship (SAR):
    • Electron-withdrawing groups (e.g., sulfonyl) on phenyl enhance antimicrobial activity .
    • Methyl substitution on imidazole reduces metabolic degradation .

Advanced: How can computational modeling (e.g., DFT) predict reactivity or binding modes?

Answer:

  • Density Functional Theory (DFT):
    • Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., sulfonyl oxygen reactivity) .
    • Simulates docking poses with protein targets (e.g., COX-2) using software like AutoDock Vina .
  • Molecular Dynamics (MD):
    • Predicts stability of ligand-target complexes (e.g., RMSD < 2.0 Å over 100 ns simulations) .

Example Output (DFT):

ParameterValueRelevance
HOMO-LUMO Gap4.2 eVIndicates kinetic stability
Mulliken ChargesS=+1.2 (sulfonyl)Highlights electrophilic sites

Advanced: How to resolve contradictions in reported biological data (e.g., varying IC50 values)?

Answer:

  • Experimental Design:
    • Standardize assays (e.g., MTT for cytotoxicity, MIC for antimicrobials) .
    • Use internal controls (e.g., doxorubicin for anticancer studies) .
  • Data Analysis:
    • Apply multivariate regression to correlate substituents (e.g., logP, steric bulk) with activity .
    • Validate outliers via dose-response curves (3–5 replicates) .

Case Study:

StudyIC50 (µM)Assay TypeNotes
A 12.3 ± 1.5MTT (HeLa)Serum-free medium
B 28.7 ± 3.2SRB (MCF-7)10% FBS added

Contradiction resolved by serum protein binding effects.

Advanced: What novel applications are emerging for this compound class?

Answer:

  • Photodynamic Therapy (PDT):
    • Sulfonyl groups act as singlet oxygen sensitizers (λex = 450 nm) .
  • Proteolysis-Targeting Chimeras (PROTACs):
    • Azetidine linker improves degradation efficiency (DC50 < 100 nM for BRD4) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.